A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile
Executive Summary
This technical guide provides a comprehensive analysis of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The document validates its International Union of Pure and Applied Chemistry (IUPAC) name and elucidates its molecular structure. The primary synthesis route via a base-catalyzed cyanoethylation of 2-pyridineethanol is detailed, including a mechanistic breakdown and a complete, self-validating experimental protocol. A full physicochemical and spectroscopic profile, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is presented to aid in its characterization. The guide further explores the compound's potential applications, stemming from the convergence of its three key structural motifs: the pyridine ring, a flexible ether linkage, and a nitrile pharmacophore. These features position 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile as a valuable molecular scaffold and intermediate for the synthesis of novel therapeutic agents.
Introduction: The Convergence of Privileged Scaffolds
In modern drug discovery, the strategic combination of well-established pharmacophores and structural motifs is a cornerstone of rational drug design. Pyridine, a six-membered aromatic heterocycle, is a quintessential "privileged scaffold".[1] Its nitrogen atom enhances aqueous solubility, provides a hydrogen bond acceptor site, and can modulate the compound's metabolic stability, making it the second most common heterocycle in FDA-approved drugs.[2]
Concurrently, the nitrile group (-C≡N) has emerged as a critical pharmacophore, not merely as a passive substituent but as an active participant in molecular recognition.[3] It functions as a potent hydrogen bond acceptor and serves as a bioisostere for carbonyl groups, enabling crucial interactions with biological targets such as enzymes.[3]
The subject of this guide, 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile, represents a deliberate convergence of these key functionalities. It integrates the advantageous properties of the pyridine ring with the versatile nitrile group, connected by a flexible ether linkage. This unique combination yields a molecule with a desirable profile for further elaboration in drug development programs, offering multiple points for chemical modification and interaction with biological systems.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile . An analysis of this nomenclature confirms its adherence to systematic naming conventions:
-
Parent Hydride : The longest carbon chain containing the principal functional group (nitrile) is a three-carbon chain, making it a "propane" derivative. With the nitrile group, it becomes propanenitrile .[4][5]
-
Principal Functional Group : The nitrile (-CN) group is the highest-priority function, and its carbon is designated as position 1 of the propane chain.
-
Substituent : An ether linkage is present at position 3 of the propanenitrile chain. This substituent is named as an "oxy" group. The group attached to the oxygen is a 2-(pyridin-2-yl)ethyl fragment.
-
Assembly : Combining these parts, the substituent at position 3 is named (2-(pyridin-2-yl)ethoxy). This leads to the final, unambiguous IUPAC name: 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile .
The chemical structure is as follows:
Figure 1: 2D Chemical Structure of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile.
Synthesis Pathway: Base-Catalyzed Cyanoethylation
The most direct and efficient synthesis of 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile is achieved through cyanoethylation. This reaction involves the addition of a protic nucleophile—in this case, an alcohol—to acrylonitrile.[6] It is a variant of the Michael addition reaction.[6][7]
Reaction Overview
The synthesis involves the reaction of 2-pyridineethanol with acrylonitrile in the presence of a base catalyst.
2-(Pyridin-2-yl)ethanol + Acrylonitrile → 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile
Mechanism of Cyanoethylation
The reaction proceeds via a nucleophilic addition mechanism, which is typically catalyzed by a base.
-
Deprotonation : A catalytic amount of a strong base (e.g., sodium hydride, potassium tert-butoxide) deprotonates the hydroxyl group of 2-pyridineethanol, generating a more potent pyridin-2-ylethoxide nucleophile.
-
Nucleophilic Attack : The resulting alkoxide anion attacks the electrophilic β-carbon of acrylonitrile, which is a classic Michael acceptor.[6]
-
Protonation : The intermediate enolate is protonated by a proton source (often the solvent or trace water) to yield the final product, 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile.
Causality of Experimental Choices
-
Base Catalyst : The use of a base is critical as the neutral hydroxyl group of the starting alcohol is not sufficiently nucleophilic to attack the C=C double bond of acrylonitrile. The base generates the highly reactive alkoxide.
-
Solvent : An inert, aprotic solvent such as tetrahydrofuran (THF) or dioxane is often employed. These solvents effectively dissolve the reactants without interfering with the reaction, and their use helps to control the often exothermic nature of the reaction.[7]
-
Temperature Control : Many cyanoethylation reactions are exothermic.[7] Initial cooling (e.g., to 0 °C) during the addition of reagents is a standard precaution to prevent runaway reactions and minimize the polymerization of acrylonitrile, a common side reaction.
Diagram 1: Reaction mechanism of base-catalyzed cyanoethylation.
Physicochemical and Spectroscopic Profile
As this compound is a specialized intermediate, comprehensive experimental data is not widely published. The following properties are calculated or predicted based on its structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | Calculated |
| Molar Mass | 176.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | > 200 °C (estimated) | Predicted |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Limited solubility in water. | Predicted |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.55 | d | 1H | Pyridine H-6 |
| ~ 7.65 | td | 1H | Pyridine H-4 |
| ~ 7.25 | d | 1H | Pyridine H-3 |
| ~ 7.15 | dd | 1H | Pyridine H-5 |
| ~ 3.85 | t | 2H | Py-CH₂-CH₂ -O |
| ~ 3.75 | t | 2H | O-CH₂ -CH₂-CN |
| ~ 3.10 | t | 2H | Py-CH₂ -CH₂-O |
| ~ 2.65 | t | 2H | O-CH₂-CH₂ -CN |
¹³C Nuclear Magnetic Resonance (NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.5 | Pyridine C-2 |
| ~ 149.0 | Pyridine C-6 |
| ~ 136.5 | Pyridine C-4 |
| ~ 123.5 | Pyridine C-3 |
| ~ 121.5 | Pyridine C-5 |
| ~ 119.0 | C N (Nitrile) |
| ~ 66.0 | Py-CH₂-CH₂ -O |
| ~ 65.0 | O-CH₂ -CH₂-CN |
| ~ 38.5 | Py-CH₂ -CH₂-O |
| ~ 18.5 | O-CH₂-CH₂ -CN |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2930, 2870 | Aliphatic C-H stretch |
| ~ 2250 | C≡N stretch (nitrile) |
| ~ 1590, 1470, 1435 | C=C, C=N ring stretch (pyridine) |
| ~ 1110 | C-O-C stretch (ether) |
Mass Spectrometry (MS)
| Parameter | Value |
| Method | Electrospray Ionization (ESI+) |
| [M+H]⁺ | m/z 177.1028 |
Applications in Drug Development
3-(2-(Pyridin-2-yl)ethoxy)propanenitrile is not an active pharmaceutical ingredient itself but serves as a highly valuable intermediate and molecular scaffold. Its structure is amenable to a variety of chemical transformations, allowing for its incorporation into more complex drug candidates.
-
Scaffold for Lead Optimization : The molecule provides a ready-made fragment containing a key aromatic heterocycle and a flexible linker. The terminal nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing diverse functional handles for further synthesis.
-
Kinase Inhibitor Development : Many kinase inhibitors utilize a pyridine or similar nitrogen-containing heterocycle to form a crucial hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.[2] This scaffold can be used to build molecules targeting this interaction.
-
Bioisosteric Replacement : Pyridones are often used as bioisosteres for phenyl rings or amides in drug design.[8] This molecule could serve as a precursor to pyridone-containing compounds.
-
Neurological and Psychiatric Drug Candidates : The pyridine moiety is present in numerous centrally active agents.[9][10] This compound could be a starting point for developing novel ligands for receptors or transporters in the central nervous system.
Experimental Protocols
The following protocols are designed as a self-validating system, including synthesis, purification, and characterization to ensure the identity and purity of the final product.
Synthesis Protocol
Objective : To synthesize 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile via cyanoethylation.
Materials :
-
2-Pyridineethanol (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure :
-
Setup : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridineethanol (1.0 eq) and anhydrous THF.
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Base Addition : Carefully add sodium hydride (0.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes.
-
Acrylonitrile Addition : Add acrylonitrile (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(2-(Pyridin-2-yl)ethoxy)propanenitrile.
Characterization Protocol
Objective : To confirm the identity and purity of the synthesized product.
-
NMR Spectroscopy : Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy : Acquire an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.
-
Mass Spectrometry : Prepare a dilute solution of the product in methanol and analyze via ESI-MS to confirm the molecular weight.
Diagram 2: Overall experimental workflow for synthesis and validation.
Conclusion
3-(2-(Pyridin-2-yl)ethoxy)propanenitrile is a structurally intriguing molecule whose IUPAC name is well-defined by systematic rules. It is readily accessible through a robust and high-yielding cyanoethylation reaction. The compound's architecture, which combines the privileged pyridine scaffold with the versatile nitrile pharmacophore via a flexible ether linker, makes it an attractive and promising building block for medicinal chemists. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in the pursuit of novel therapeutics.
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